molecular formula C19H24O2SSi B15168788 Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate CAS No. 638199-67-4

Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate

Cat. No.: B15168788
CAS No.: 638199-67-4
M. Wt: 344.5 g/mol
InChI Key: MNCLNAMOXLCFIN-UHFFFAOYSA-N
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Description

Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its unique structure, which includes a trimethylsilyl group and a sulfanyl group attached to a dimethyl-substituted phenyl ring. These structural elements confer specific chemical properties and reactivity patterns, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfanyl intermediate: This step involves the reaction of 4,5-dimethyl-2-(trimethylsilyl)phenyl halide with a thiol reagent under basic conditions to form the sulfanyl intermediate.

    Esterification: The sulfanyl intermediate is then reacted with methyl 4-bromobenzoate in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate: can be compared with other benzoate esters and sulfanyl-substituted phenyl compounds.

    Trimethylsilyl-substituted compounds: These compounds share the trimethylsilyl group, which imparts similar chemical properties.

Uniqueness

  • The combination of the sulfanyl group and the trimethylsilyl group in this compound is unique and contributes to its distinct reactivity and potential applications.
  • The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

638199-67-4

Molecular Formula

C19H24O2SSi

Molecular Weight

344.5 g/mol

IUPAC Name

methyl 4-(4,5-dimethyl-2-trimethylsilylphenyl)sulfanylbenzoate

InChI

InChI=1S/C19H24O2SSi/c1-13-11-17(18(12-14(13)2)23(4,5)6)22-16-9-7-15(8-10-16)19(20)21-3/h7-12H,1-6H3

InChI Key

MNCLNAMOXLCFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)[Si](C)(C)C

Origin of Product

United States

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